![molecular formula C15H17N3O4 B6386100 5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261966-34-0](/img/structure/B6386100.png)
5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%
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Overview
Description
5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3BOC-AP-2,4-DHP-95%), also known as 5-BOC-AP-2,4-DHP, is an organic compound that has been widely used in scientific research for its unique properties. It is a white solid compound that is soluble in many organic solvents and is used in a variety of laboratory experiments. 5-3BOC-AP-2,4-DHP-95% is synthetically produced in a laboratory and is widely used in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 5-3BOC-AP-2,4-DHP-95% is not fully understood. However, it is believed to interact with proteins and enzymes in the body in order to modulate their activity. It is thought to bind to specific sites on proteins and enzymes, thereby altering their conformation and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3BOC-AP-2,4-DHP-95% are not fully understood. However, it has been shown to modulate the activity of certain enzymes and proteins in the body. It has also been shown to have a variety of effects on cell signalling pathways, including the regulation of gene expression, cell proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments include its high purity, low cost, and ease of synthesis. It is also relatively stable and has a relatively low toxicity. The main limitation of using 5-3BOC-AP-2,4-DHP-95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects on biological systems may not be accurately predicted.
Future Directions
The future directions for 5-3BOC-AP-2,4-DHP-95% research include further investigations into its mechanism of action, its effects on various biological systems, and its potential applications in drug development. Other areas of research include the development of novel synthesis methods for 5-3BOC-AP-2,4-DHP-95%, the optimization of existing synthesis methods, and the development of novel uses for 5-3BOC-AP-2,4-DHP-95%.
Synthesis Methods
The synthesis of 5-3BOC-AP-2,4-DHP-95% involves a multi-step process. The first step is the preparation of the starting material, 3-bromo-4-chloro-5-methylpyridine, which is prepared by the reaction of 4-chloro-3-methylpyridine with bromine in aqueous acetic acid. The second step is the conversion of the starting material to 5-3BOC-AP-2,4-DHP-95% by the reaction of 3-bromo-4-chloro-5-methylpyridine with 2,4-dihydroxy-5-aminophenylboronic acid in the presence of a palladium-catalyzed cross-coupling reaction. The reaction yields the desired product in a 95% yield.
Scientific Research Applications
5-3BOC-AP-2,4-DHP-95% has been widely used in scientific research due to its unique properties. It has been used in a variety of biochemical and physiological experiments, such as studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used to study the structure and function of various biological systems, such as the nervous system, cardiovascular system, and immune system.
properties
IUPAC Name |
tert-butyl N-[3-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)17-10-6-4-5-9(7-10)11-8-16-13(20)18-12(11)19/h4-8H,1-3H3,(H,17,21)(H2,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDHCKNKWMPHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-(2,4)-dihydroxypyrimidine |
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